Bronopol-d4
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Overview
Description
Bronopol-d4, also known as 2-Bromo-2-nitro-1,3-propanediol-d4, is a deuterated form of bronopol. Bronopol itself is an organic compound with wide-spectrum antimicrobial properties. It was first synthesized in 1897 and has been primarily used as a preservative in pharmaceuticals, cosmetics, and industrial products . This compound is used as a reference standard in environmental testing and scientific research due to its stable isotope labeling .
Preparation Methods
The synthesis of Bronopol-d4 involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction conditions typically involve the use of bromine in an acidic environment to ensure the stability of the compound . Industrial production methods for bronopol include the initial formation of sodium 2-nitro-1,3-propanediol by reacting formaldehyde with nitromethane, followed by bromination .
Chemical Reactions Analysis
Bronopol-d4 undergoes various chemical reactions, including:
Oxidation: Bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides under aerobic conditions.
Reduction: Bronopol can be reduced to form 2-bromo-2-nitroethanol and other by-products.
Common reagents used in these reactions include bromine, formaldehyde, and nitromethane. The major products formed from these reactions include 2-bromo-2-nitroethanol, tri(hydroxymethyl)nitromethane, and formaldehyde .
Scientific Research Applications
Bronopol-d4 has a wide range of scientific research applications, including:
Mechanism of Action
Bronopol-d4 exerts its antimicrobial effects through two distinct reactions with essential thiols within bacterial cells. Under aerobic conditions, bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides, leading to biocide-induced bacteriostasis . This mechanism disrupts the normal functioning of bacterial cells, inhibiting their growth and proliferation .
Comparison with Similar Compounds
Bronopol-d4 can be compared with other similar compounds, such as:
2-Bromo-2-nitroethanol: A degradation product of bronopol, which also exhibits antimicrobial properties.
Tri(hydroxymethyl)nitromethane: Another degradation product of bronopol, known for its mutagenic and carcinogenic potential.
This compound is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard in scientific research .
Properties
Molecular Formula |
C3H6BrNO4 |
---|---|
Molecular Weight |
204.01 g/mol |
IUPAC Name |
2-bromo-1,1,3,3-tetradeuterio-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2/i1D2,2D2 |
InChI Key |
LVDKZNITIUWNER-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C(C([2H])([2H])O)([N+](=O)[O-])Br)O |
Canonical SMILES |
C(C(CO)([N+](=O)[O-])Br)O |
Origin of Product |
United States |
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